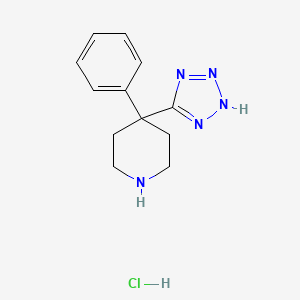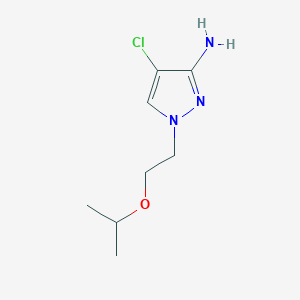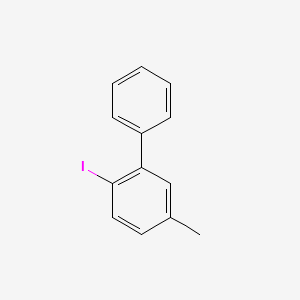
3-(Aminomethyl)-3-methyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-methyloctan-4-ol is an organic compound that features both an amine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methyloctan-4-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis stages to achieve higher yields and purity. This can include the use of recoverable reagents and environmentally friendly solvents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-3-methyloctan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-methyloctan-4-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
3-(Aminomethyl)-3-methylpentan-4-ol: Similar structure but with a shorter carbon chain.
3-(Aminomethyl)-3-methylbutan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
3-(Aminomethyl)-3-methyloctan-4-ol is unique due to its specific combination of an amine and an alcohol functional group on a relatively long carbon chain. This structure provides distinct chemical and physical properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-methyloctan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-4-6-7-9(12)10(3,5-2)8-11/h9,12H,4-8,11H2,1-3H3 |
Clave InChI |
LEANCVCAOZJHTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C)(CC)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)


![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)







![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
![1-[Amino(4-fluorophenyl)methyl]cyclopentan-1-ol](/img/structure/B13477663.png)

